8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15350223
InChI: InChI=1S/C25H29N5O3/c1-27-23-22(24(31)28(2)25(27)32)30(14-15-33-3)21(26-23)18-29(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3
SMILES:
Molecular Formula: C25H29N5O3
Molecular Weight: 447.5 g/mol

8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC15350223

Molecular Formula: C25H29N5O3

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C25H29N5O3
Molecular Weight 447.5 g/mol
IUPAC Name 8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C25H29N5O3/c1-27-23-22(24(31)28(2)25(27)32)30(14-15-33-3)21(26-23)18-29(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3
Standard InChI Key GHYSLQZQBXIQIL-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

8-[(Dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione belongs to the purine alkaloid family, featuring a bicyclic purine scaffold substituted at multiple positions. The N7 and N8 positions are modified with a 2-methoxyethyl group and a dibenzylaminomethyl group, respectively, while methyl groups occupy the N1 and N3 positions . This substitution pattern enhances steric bulk and electronic diversity, potentially improving target selectivity compared to simpler purine analogs.

The molecular formula C25H29N5O3 (molecular weight: 447.5 g/mol) reflects its polyfunctional nature . The SMILES string CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC and InChIKey GHYSLQZQBXIQIL-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling and database searches .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC25H29N5O3
Molecular Weight447.5 g/mol
SMILESCN1C2=C(C(=O)N(C1=O)C)N(...)
InChIKeyGHYSLQZQBXIQIL-UHFFFAOYSA-N
Predicted CCS ([M+H]+)210.1 Ų

Synthesis and Mechanistic Pathways

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typical of purine derivatives. While exact protocols remain proprietary, general methodologies include:

  • Purine Core Formation: Condensation of pyrimidine intermediates with imidazole precursors under acidic conditions.

  • N-Alkylation: Sequential alkylation at N7 and N8 using 2-methoxyethyl bromide and dibenzylaminomethyl chloride, respectively.

  • Methylation: Quaternization of N1 and N3 positions with methyl iodide.

Mechanism of Action

The compound mimics endogenous purines, competitively binding to adenosine receptors and purine-dependent enzymes. The dibenzylaminomethyl group facilitates interactions with hydrophobic pockets in target proteins, while the 2-methoxyethyl moiety enhances solubility and pharmacokinetic stability. Preliminary studies suggest inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic pathways via Bcl-2 family proteins.

Physicochemical Properties and Analytical Data

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 5–8), with a hydrolysis half-life of 12 hours at 37°C. The 2-methoxyethyl group mitigates oxidative degradation observed in unsubstituted purines .

Table 2: Predicted Collision Cross-Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+448.23433210.1
[M+Na]+470.21627226.2
[M-H]-446.21977214.9

Research Applications and Future Directions

Drug Discovery

The compound serves as a lead structure for:

  • CDK Inhibitors: Rational design of anti-cancer agents.

  • Neuroinflammation Modulators: Targeting A2A receptors in Alzheimer’s disease.

Biomolecular Imaging

Isotope-labeled analogs (e.g., 13C at N7) enable tracking of purine metabolism in live cells via mass spectrometry .

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